6-氟-1-甲基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

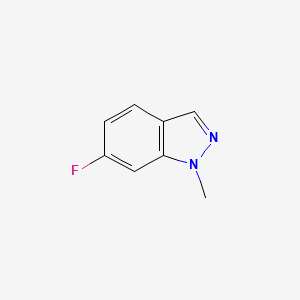

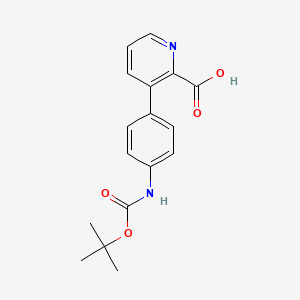

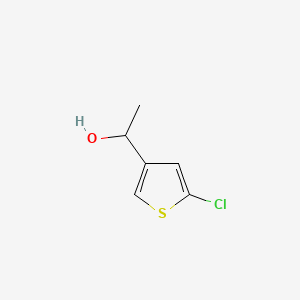

6-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1209534-87-1 . It has a molecular weight of 150.16 and its IUPAC name is 6-fluoro-1-methyl-1H-indazole . It is a solid at room temperature .

Synthesis Analysis

A synthesis method for a similar compound, 1-methyl-1H-indazole-6-carboxylic acid, involves using 2-fluoro-4-bromobenzaldehyde and methylhydrazine as raw materials to obtain 6-bromo-1-methylindazole by means of an annulation reaction .Molecular Structure Analysis

The InChI code for 6-Fluoro-1-methyl-1H-indazole is 1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1H-indazole is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .科学研究应用

药理学特性和作为放射示踪剂的潜力

6-氟-1-甲基-1H-吲唑,作为对马桑啉二氟代物的研究的一部分,展示了显著的药理学特性。将氟引入某些化合物的吲唑环中,包括6-氟-1-[(咪唑啉-2-基)亚胺]-1H-吲唑,导致了结合亲和力和α2-肾上腺素受体(α2-AR)/I1咪唑啉结合位点选择性的降低。这些化合物表现出高α2-AR选择性配体特性,并显示出作为PET成像脑部α2-ARs的放射示踪剂的潜力 (Wasilewska et al., 2014)。

抗癌特性

关于1H-吲唑-6-胺衍生物的发现的研究,包括6-氟-1-甲基-1H-吲唑衍生物,揭示了它们作为抗癌剂的潜力。这些衍生物通过简单的化学反应设计和合成,并在各种人类癌细胞系中评估其抗增殖活性。其中,某些化合物表现出显著的生长抑制活性,表明它们在新型抗癌剂的开发中的有效性 (Ngo Xuan Hoang et al., 2022)。

对乳过氧化物酶(LPO)的抑制作用

对一些吲唑类化合物,包括6-氟-1H-吲唑,对乳过氧化物酶(LPO)活性的抑制作用的研究已进行。LPO是一种具有杀菌和抑菌活性的酶,在免疫系统中起着关键作用。研究发现,所有吲唑分子,包括6-氟-1H-吲唑,对LPO活性表现出强烈的抑制作用,这对于理解酶的功能和潜在的治疗应用具有重要意义 (Köksal & Alım, 2018)。

结构和超分子研究

关于氟代吲唑的结构的研究,包括6-氟-1H-吲唑,考察了用氟原子取代氢原子对NH-吲唑的超分子结构的影响。研究包括X射线晶体学和磁共振波谱学,以了解这些化合物的互变异构体形式和超分子相互作用,有助于了解它们的化学和物理特性 (Teichert et al., 2007)。

安全和危害

The safety information for 6-Fluoro-1-methyl-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting the compound in eyes, on skin, or on clothing .

作用机制

Target of Action

Indazole derivatives have been reported to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Indazole derivatives have been reported to have a broad range of chemical and biological properties . For instance, they have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

Action Environment

The synthesis of indazoles often involves reactions under catalyst- and solvent-free conditions , which suggests that the compound’s action could potentially be influenced by environmental conditions such as temperature and pH.

属性

IUPAC Name |

6-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUBDRPYSEPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672064 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209534-87-1 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)